2-(4-Methoxyphenyl)isonicotinaldehyde
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-(4-Methoxyphenyl)isonicotinaldehyde is C13H11NO2 . The molecular weight is 213.23 . The structure of this compound has been characterized using various spectroscopic techniques .Physical And Chemical Properties Analysis
The density of this compound is predicted to be 1.161±0.06 g/cm3 . The boiling point is predicted to be 381.0±37.0 °C . The melting point and flash point are not available .Scientific Research Applications
Synthesis and Catalysis
- Green Synthesis of Pyranopyrazoles : A method for preparing pyranopyrazoles using 2-(4-methoxyphenyl)isonicotinaldehyde as part of a one-pot condensation reaction has been developed. This method is environmentally friendly and efficient, utilizing isonicotinic acid as a dual and biological organocatalyst (Zolfigol et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition in HCl : The derivative of this compound, namely 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, has been found to significantly inhibit corrosion of N80 steel in 15% HCl solution. This highlights its potential application as a corrosion inhibitor in industrial settings (Ansari et al., 2015).
Chemical Synthesis and Characterization
- Synthesis of Benzothiazole Derivatives : The compound has been used in the synthesis of benzothiazole derivatives, demonstrating its versatility in organic synthesis. The synthesized compounds were characterized using various spectroscopic methods (Arslan & Algül, 2007).
Catalysis in Transfer Hydrogenation Reactions
- Use in Ruthenium(II)-Carbonyl Complexes : this compound has been employed in the formation of new ligands for Ruthenium(II)-carbonyl complexes. These complexes exhibit catalytic activity in transfer hydrogenation reactions, signifying their potential application in chemical synthesis (Guajardo et al., 2018).
Thermodynamic Properties and Corrosion Inhibition
- Corrosion Inhibition and Thermodynamics : Studies on derivatives of this compound have provided insights into their thermodynamic properties and efficiency as corrosion inhibitors for steel in sulfuric acid media. This research opens up avenues for industrial applications in corrosion control (Bouklah et al., 2006).
Surface Chemistry and Corrosion Control
- Surface Chemistry in Corrosion Control : Further investigation into similar compounds derived from this compound has been conducted to understand their role in corrosion control on mild steel in hydrochloric acid. This research is crucial for developing new materials with enhanced corrosion resistance (Bentiss et al., 2009).
properties
IUPAC Name |
2-(4-methoxyphenyl)pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-4-2-11(3-5-12)13-8-10(9-15)6-7-14-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHQNAJUCHLWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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